2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Overview
Description
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile typically involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. The process can be summarized as follows:
- Pyrrolidine reacts with formaldehyde to form a hydroxymethyl intermediate.
- The intermediate then reacts with hydrogen cyanide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction of the nitrile group yields primary amines.
- Substitution reactions yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)acetonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(2-(Hydroxymethyl)pyrrolidin-1-yl)acetonitrile: Similar structure but with different substitution patterns.
Uniqueness: 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOSZCZBSODLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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